Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol): Structural Elucidation, Synthesis, and Pharmacological Modalities
Heptadeca-1,9-dien-4,6-diyne-3,8-diol (Falcarindiol): Structural Elucidation, Synthesis, and Pharmacological Modalities
Executive Summary
Heptadeca-1,9-dien-4,6-diyne-3,8-diol, commonly known as falcarindiol, is a highly bioactive C17-polyacetylenic oxylipin predominantly found in the Apiaceae plant family (e.g., carrots, celery, and parsley). Characterized by its unique conjugated diyne system and specific stereocenters, falcarindiol has emerged as a compelling lead compound in drug development due to its potent antifungal, anti-inflammatory, and antineoplastic properties. This whitepaper provides an in-depth technical analysis of falcarindiol’s stereochemical architecture, biosynthetic origins, total chemical synthesis strategies, and validated pharmacological mechanisms, designed to guide researchers and application scientists in therapeutic development.
Chemical Architecture & Stereochemical Elucidation
The precise structural identity of falcarindiol is defined by its IUPAC name: (3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol . The molecule features a 17-carbon aliphatic chain punctuated by a terminal alkene (C1=C2), a conjugated diyne core (C4≡C5–C6≡C7), an internal cis-alkene (C9=C10), and two chiral hydroxyl groups at C3 and C8 [1].
For years, conflicting reports existed regarding the absolute stereochemistry at the C3 position. The definitive resolution of this structural ambiguity was achieved through a highly elegant chemical degradation strategy utilizing olefin cross-metathesis [6].
Stereochemical Validation Mechanism: Researchers treated natural (+)-falcarindiol with Grubbs' second-generation ruthenium catalyst in the presence of ethylene gas. The causality behind this choice is rooted in the catalyst's high functional group tolerance and specificity for terminal and unhindered olefins. The metathesis reaction selectively cleaved the aliphatic side chain at the C9=C10 double bond and the terminal C1=C2 bond, degrading the asymmetrical natural product into a symmetrical 1,9-decadiene-4,6-diyne-3,8-diol. Subsequent chiral HPLC analysis revealed that this degradation product was a meso compound. Because a meso compound requires an internal plane of symmetry, the original stereocenters must have opposite absolute configurations relative to the symmetrical core, definitively proving the natural product possesses the (3R,8S) configuration[6].
Biosynthetic Assembly in Planta
In plants, falcarindiol serves as a phytoalexin, synthesized dynamically in response to biotic stress (e.g., fungal pathogens like Cladosporium fulvum) [5]. The biosynthesis of highly modified acetylenic lipids requires a specialized reshaping of the plant's primary lipid pool[3].
Fig 1: Biosynthetic assembly of falcarindiol from linoleic acid via enzymatic desaturation.
The pathway initiates with linoleic acid, which undergoes Δ12-desaturation and subsequent triple-bond formation catalyzed by fatty acid desaturase 2 (FAD2) variants and acetylenases to form crepenynic acid. Subsequent chain truncation via decarbonylases and highly stereospecific hydroxylations mediated by Cytochrome P450 (CYP450) enzymes yield the final (3R,8S,9Z) architecture [3, 5].
Total Chemical Synthesis Strategies
To enable rigorous structure-activity relationship (SAR) studies without relying on low-yield plant extraction, multiple total synthesis routes have been developed.
Quantitative Comparison of Synthetic Strategies
| Strategy | Key Reagents / Catalysts | Stereocontrol Mechanism | Overall Yield | Target Application |
| Cadiot-Chodkiewicz Coupling [1] | CuCl, NH₂OH·HCl, EtNH₂ | Chiral pool templates (L-tartaric acid & D-xylose) | ~10.5% | Validation of natural (3R,8S) absolute configuration |
| BINOL-Promoted Addition [2] | (R)/(S)-BINOL, Ti(OiPr)₄, ZnEt₂ | Asymmetric catalyst induction | 17% - 61% | Rapid generation of diverse chiral analogues for SAR |
Protocol: BINOL-Promoted Asymmetric Synthesis of Falcarindiol Analogues
This protocol details the enantioselective addition of diacetylene to aldehydes, a method prized for establishing chiral centers with high selectivity in only six steps [2].
Objective: Synthesize chiral falcarindiol analogues via asymmetric alkyne addition. Self-Validating Checkpoint: The use of both (R)- and (S)-BINOL in parallel reactions must yield distinct enantiomers, verifiable via chiral HPLC, ensuring the stereocontrol is catalyst-driven and not substrate-biased.
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Catalyst Complex Assembly: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 0.2 equivalents of (R)-BINOL in anhydrous CH₂Cl₂. Add 0.5 equivalents of Ti(OiPr)₄ and stir at room temperature for 1 hour.
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Causality: The reaction between BINOL and Ti(OiPr)₄ generates a rigid, C2-symmetric chiral titanate pocket. This spatial restriction dictates the specific facial attack of the nucleophile on the aldehyde, ensuring high enantiomeric excess (ee).
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Alkyne Activation: Lower the temperature to 0°C. Add 3.0 equivalents of ZnEt₂, followed by the protected diyne intermediate (e.g., buta-1,3-diyn-1-yltriisopropylsilane). Stir for 2 hours.
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Causality: ZnEt₂ acts as a critical transmetalation agent. It deprotonates the terminal alkyne to form an alkynylzinc species, which is highly nucleophilic and readily transfers to the chiral titanium complex.
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Aldehyde Addition: Slowly introduce 1.0 equivalent of the target aldehyde (e.g., (Z)-dec-2-enal) dropwise. Allow the reaction to proceed for 4–24 hours at room temperature, monitoring via TLC.
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Quenching & Purification: Quench the reaction with saturated aqueous NH₄Cl to hydrolyze the metal alkoxide. Extract with diethyl ether, dry over MgSO₄, and purify via silica gel flash chromatography.
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Validation: Analyze the purified product using chiral HPLC. A diastereomeric ratio (dr) > 99:1 confirms the integrity of the asymmetric induction.
Pharmacological Mechanisms & Biological Targets
Falcarindiol exhibits a polypharmacological profile, acting primarily as a selective partial agonist of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) and an inducer of Endoplasmic Reticulum (ER) stress in malignant cells [4, 7, 8].
Fig 2: Dual pharmacological pathways of falcarindiol: PPARγ modulation and ER stress apoptosis.
Unlike full PPARγ agonists (e.g., pioglitazone) which can induce severe adipogenesis, falcarindiol's partial agonism selectively upregulates the ATP-binding cassette transporter A1 (ABCA1) without triggering massive lipid accumulation. Furthermore, falcarindiol uniquely enhances ABCA1 protein stability by inhibiting lysosomal proteolysis, synergistically promoting cholesterol efflux from macrophages [4, 7]. In oncology models, falcarindiol overcomes radioresistance in breast cancer cells by upregulating NOX4, driving reactive oxygen species (ROS) production, and triggering ER stress-mediated caspase-3 apoptosis [8].
Protocol: In Vitro Macrophage Cholesterol Efflux Assay
This protocol evaluates the efficacy of falcarindiol in promoting reverse cholesterol transport, a critical metric for anti-atherosclerotic drug development [4].
Objective: Quantify ABCA1-mediated cholesterol efflux in THP-1 macrophages treated with falcarindiol. Self-Validating Checkpoint: The inclusion of a specific PPARγ antagonist (T0070907) ensures that the measured efflux is mechanistically tied to PPARγ activation. If the antagonist fails to abrogate the efflux, alternative off-target mechanisms must be investigated.
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Macrophage Differentiation: Seed THP-1 human monocytes in 24-well plates. Treat with 100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 72 hours.
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Causality: PMA activates Protein Kinase C (PKC), inducing the morphological and functional differentiation of non-adherent monocytes into adherent, scavenger-receptor-expressing macrophages necessary for lipid uptake.
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Cholesterol Loading: Wash cells with PBS and incubate with RPMI medium containing 1% fetal bovine serum and 1 µCi/mL [³H]-cholesterol for 24 hours.
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Equilibration & Treatment: Wash the cells to remove extracellular [³H]-cholesterol. Equilibrate in serum-free medium containing 0.2% BSA for 2 hours. Treat the cells with 10 µM falcarindiol. In parallel validation wells, co-treat with 10 µM falcarindiol + 1 µM T0070907 (PPARγ antagonist). Incubate for 18 hours.
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Efflux Measurement: Collect the culture media and centrifuge to remove cellular debris. Lyse the remaining adherent cells using 0.1 M NaOH.
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Quantification: Measure the radioactivity of both the media and the cell lysates using a liquid scintillation counter. Calculate fractional efflux as: (Radioactivity in Media) / (Radioactivity in Media + Radioactivity in Cells) × 100%.
Conclusion
Heptadeca-1,9-dien-4,6-diyne-3,8-diol stands as a masterclass in natural product complexity. Its (3R,8S,9Z) stereochemistry, validated through rigorous olefin cross-metathesis, dictates its highly specific interactions with biological targets like PPARγ and NOX4. By mastering both its stereoselective total synthesis and its multifaceted pharmacological pathways, researchers are well-positioned to leverage the falcarindiol scaffold for next-generation metabolic and antineoplastic therapies.
References
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Stereoselective Total Synthesis of (3R,8S)-Falcarindiol, a Common Polyacetylenic Compound from Umbellifers Journal of Natural Products URL:[Link]
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Total Synthesis of Chiral Falcarindiol Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes Molecules URL:[Link]
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Structural diversity, biosynthesis, and function of plant falcarin-type polyacetylenic lipids Journal of Experimental Botany URL:[Link]
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The Dietary Constituent Falcarindiol Promotes Cholesterol Efflux from THP-1 Macrophages by Increasing ABCA1 Gene Transcription and Protein Stability Frontiers in Pharmacology URL:[Link]
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A pathogen-responsive gene cluster for the production of highly modified fatty acids in tomato bioRxiv URL:[Link]
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Olefin cross-metathesis as a tool in natural product degradation. The stereochemistry of (+)-falcarindiol Organic Letters URL:[Link]
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Polyacetylenes from Notopterygium incisum–New Selective Partial Agonists of Peroxisome Proliferator-Activated Receptor-Gamma PLOS One URL:[Link]
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A Novel PPARγ Modulator Falcarindiol Mediates ER Stress-Mediated Apoptosis by Regulating NOX4 and Overcomes Radioresistance in Breast Cancer Antioxidants URL:[Link]
